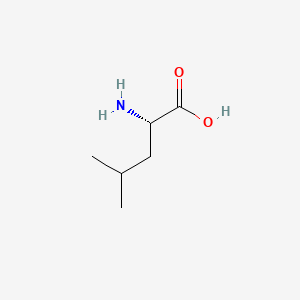

L-Leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether.

Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C)

In water, 2.15X10+4 mg/L at 25 °C

21.5 mg/mL

Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Leucine in Muscle Protein Synthesis

Leucine, an essential branched-chain amino acid (BCAA), has garnered significant scientific research due to its role in muscle protein synthesis (MPS). It is considered the most potent BCAA in stimulating MPS, likely through activation of the mammalian target of rapamycin (mTOR) pathway []. This pathway plays a crucial role in regulating cell growth and proliferation []. Studies have shown that leucine supplementation, particularly when combined with exercise, can promote muscle growth and prevent muscle loss []. This makes leucine a potential therapeutic target for conditions associated with muscle wasting, such as sarcopenia in aging populations [].

Leucine and Wound Healing

Scientific research suggests that leucine may also play a role in wound healing. Studies have shown that leucine supplementation can improve collagen synthesis and accelerate wound closure in animal models []. Collagen is a major structural protein in the body and is essential for wound healing. Leucine's ability to stimulate mTOR may be a key mechanism for its wound healing properties []. While more research is needed, these findings suggest that leucine supplementation could be a potential therapeutic strategy to promote wound healing.

L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic processes. It is classified as an essential amino acid, meaning that it cannot be synthesized by the human body and must be obtained through dietary sources. L-leucine is found abundantly in protein-rich foods such as meat, dairy products, and legumes. Its chemical formula is , and it is characterized by its aliphatic side chain, which contributes to its hydrophobic nature and biological functions .

Leucine plays a multifaceted role in the body, particularly in muscle protein synthesis. It acts as a signaling molecule, stimulating the mTOR pathway, a key regulator of cell growth and protein synthesis []. Leucine also influences blood sugar regulation and wound healing, although the exact mechanisms require further investigation [, ].

In the Maillard reaction, L-leucine reacts with 3-methylbutanal to produce 2-isopropyl-5-methyl-2-hexenal, which imparts a cocoa-like aroma . These reactions highlight L-leucine's versatility in both biological systems and food chemistry.

L-leucine is vital for stimulating protein synthesis in muscle tissue, primarily through the activation of the mammalian target of rapamycin signaling pathway. This pathway regulates cell growth and metabolism, making L-leucine essential for muscle recovery and growth after exercise. Furthermore, it has been shown to play a role in regulating blood sugar levels and promoting fat oxidation .

The metabolism of L-leucine leads to the production of several metabolites, including β-hydroxy β-methylbutyric acid (HMB), which has been associated with muscle preservation and anti-catabolic effects . In healthy individuals, about 60% of dietary L-leucine is metabolized within hours, emphasizing its rapid biological activity.

L-leucine can be synthesized through various methods:

- Microbial Fermentation: This method utilizes specific strains of bacteria or yeast that can convert simple carbon sources into L-leucine through enzymatic pathways.

- Chemical Synthesis: Traditional chemical methods involve multiple steps to construct the amino acid from simpler organic compounds.

- Plant Biosynthesis: In plants and microorganisms, L-leucine is synthesized from pyruvic acid via a series of enzymatic reactions involving acetolactate synthase and branched-chain amino acid transaminase .

These methods highlight the compound's availability from both natural sources and synthetic processes.

L-leucine has several applications across various fields:

- Nutritional Supplements: It is commonly included in dietary supplements aimed at athletes and bodybuilders to enhance muscle recovery and growth.

- Pharmaceuticals: Research into L-leucine's effects on metabolic disorders has led to its exploration as a potential therapeutic agent for conditions like diabetes.

- Food Industry: Its role in flavor development during cooking processes makes it valuable in food chemistry .

Studies have shown that L-leucine interacts with other amino acids and metabolic pathways. For instance, it competes with other branched-chain amino acids for transport across cell membranes, influencing their respective metabolic fates. Additionally, research indicates that L-leucine supplementation can enhance insulin sensitivity and glucose uptake in skeletal muscle cells . Such interactions underscore its importance in nutritional biochemistry.

L-leucine belongs to a group of branched-chain amino acids alongside isoleucine and valine. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| L-Leucine | Branched-chain | Protein synthesis, muscle recovery | Strongest activator of mTOR pathway |

| Isoleucine | Branched-chain | Energy regulation, immune function | Plays a role in hemoglobin synthesis |

| Valine | Branched-chain | Energy production during exercise | Less effective than leucine for protein synthesis |

While all three are essential amino acids involved in similar metabolic pathways, L-leucine stands out as the most potent stimulator of muscle protein synthesis due to its specific influence on signaling pathways like mTOR .

The discovery of L-leucine traces back to 1819, when French chemist Joseph Louis Proust first identified it as a component of cheese during fermentation experiments. Proust initially named the compound oxide caséeux (Latin: caseus, meaning "cheese"), though this term was later revised. In 1820, Henri Braconnot isolated leucine independently via acid hydrolysis of skeletal muscle and wool, coining the name leucine from the Greek leukos ("white") to describe its crystalline appearance. Structural elucination occurred in 1891, when German chemist Ernst Schulze synthesized leucine from isovaleraldehyde, confirming its molecular architecture.

By 1935, leucine was recognized as one of nine essential amino acids required for human growth, a finding solidified through nutritional studies on nitrogen balance. Its distinction from isoleucine—a structural isomer—emerged during early 20th-century biochemical research, underscoring the specificity of leucine’s metabolic roles.

Chemical Classification and Etymology

Chemical Classification

L-Leucine (C₆H₁₃NO₂) belongs to the aliphatic, branched-chain amino acids (BCAAs), characterized by a hydrophobic side chain with a methyl group branch. Its IUPAC name, (2S)-2-amino-4-methylpentanoic acid, reflects its chiral center (S-configuration) and pentanoic acid backbone. The following table summarizes its key chemical properties:

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₃NO₂ |

| Molecular weight | 131.17 g/mol |

| Solubility | Slightly soluble in water (24.9 g/L at 25°C) |

| Melting point | 268–288°C (decomposes) |

| Optical activity | [α]₂₀ᴰ = +15.1° (in 6M HCl) |

| pKa values | 2.36 (carboxyl), 9.60 (amino) |

Etymology

The term leucine derives from Braconnot’s 1820 naming, rooted in leukos ("white"), referencing its crystalline form. The "L-" prefix denotes its levorotatory configuration under polarized light, distinguishing it from the D-enantiomer.

Biochemical Significance

Protein Synthesis and Structural Roles

As a BCAA, L-leucine constitutes ~8% of total amino acids in human proteins, preferentially occupying hydrophobic domains critical for protein folding. Its side chain’s branching enables stable van der Waals interactions in globular and transmembrane proteins.

Metabolic Regulation

L-Leucine serves as a nitrogen donor in glutamate synthesis and allosterically activates the mammalian target of rapamycin (mTOR) pathway, stimulating muscle protein synthesis. It also modulates insulin secretion via mitochondrial metabolism, enhancing glucose uptake in skeletal muscle.

Tumor Suppression

Recent studies identify L-leucine-derived post-translational modifications in tumor suppressor proteins. For example, sumoylation of merlin (NF2 gene product) at lysine-76 regulates its nuclear-cytoplasmic shuttling and stability, essential for inhibiting glioblastoma growth.

Dietary Sources and Homeostasis

Humans rely on dietary intake of L-leucine, as biosynthetic pathways are absent. Rich sources include:

| Source | Leucine Content (g/100g) |

|---|---|

| Whey protein | 10.2 |

| Chicken breast | 2.7 |

| Lentils | 1.7 |

| Almonds | 1.5 |

Hepatic and renal pathways maintain leucine homeostasis, with excess catabolized via the BCAA dehydrogenase complex into acetyl-CoA and acetoacetate.

Purity

Physical Description

Solid

Small white lustrous plates or crystalline powder; odourless

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

-1.52 (LogP)

log Kow = -1.52

-1.52

Decomposition

Appearance

Melting Point

268 - 288 °C

Storage

UNII

Related CAS

25322-63-8

Drug Indication

Therapeutic Uses

/Experimental Therapy/ There have been several reports of clinical trials in which groups of healthy humans, in most cases trained athletes, were given high doses of leucine by intravenous infusion. Most of the studies involved a single dose of the amino acid. These trials measured physical and mental performance, the impact on blood levels of other amino acids, and in one case, of insulin and glucose output.

/Experimental Therapy/ This study was designed to evaluate the effects of enriching an essential amino acid (EAA) mixture with leucine on muscle protein metabolism in elderly and young individuals. Four (2 elderly and 2 young) groups were studied before and after ingestion of 6.7 g of EAAs. EAAs were based on the composition of whey protein [26% leucine (26% Leu)] or were enriched in leucine [41% leucine (41% Leu)]. A primed, continuous infusion of L-[ring-2H5]phenylalanine was used together with vastus lateralis muscle biopsies and leg arteriovenous blood samples for the determinations of fractional synthetic rate (FSR) and balance of muscle protein. FSR increased following amino acid ingestion in both the 26% (basal: 0.048 +/- 0.005%/hr; post-EAA: 0.063 +/- 0.007%/hr) and the 41% (basal: 0.036 +/- 0.004%/hr; post-EAA: 0.051 +/- 0.007%/hr) Leu young groups (p < 0.05). In contrast, in the elderly, FSR did not increase following ingestion of 26% Leu EAA (basal: 0.044 +/- 0.003%/hr; post-EAA: 0.049 +/- 0.006%/hr; p > 0.05) but did increase following ingestion of 41% Leu EAA (basal: 0.038 +/- 0.007%/hr; post-EAA: 0.056 +/- 0.008%/hr; p < 0.05). Similar to the FSR responses, the mean response of muscle phenylalanine net balance, a reflection of muscle protein balance, was improved (p < 0.05) in all groups, with the exception of the 26% Leu elderly group ... Increasing the proportion of leucine in a mixture of EAA can reverse an attenuated response of muscle protein synthesis in elderly but does not result in further stimulation of muscle protein synthesis in young subjects.

/Experimental Therapy/ The objective was to assess the effect of 3 mo of leucine supplementation on muscle mass and strength in healthy elderly men. Thirty healthy elderly men with a mean (+/- SEM) age of 71 +/- 4 yr and body mass index (BMI; in kg/m(2)) of 26.1 +/- 0.5 were randomly assigned to either a placebo-supplemented (n = 15) or leucine-supplemented (n = 15) group. Leucine or placebo (2.5 g) was administered with each main meal during a 3-mo intervention period. Whole-body insulin sensitivity, muscle strength (one-repetition maximum), muscle mass (measured by computed tomography and dual-energy X-ray absorptiometry), myosin heavy chain isoform distribution, and plasma amino acid and lipid profiles were assessed before, during, and/or after the intervention period. No changes in skeletal muscle mass or strength were observed over time in either the leucine- or placebo-supplemented group. No improvements in indexes of whole-body insulin sensitivity (oral glucose insulin sensitivity index and the homeostasis model assessment of insulin resistance), blood glycated hemoglobin content, or the plasma lipid profile were observed.

Pharmacology

Leucine is one of nine essential amino acids in humans (provided by food), Leucine is important for protein synthesis and many metabolic functions. Leucine contributes to regulation of blood-sugar levels; growth and repair of muscle and bone tissue; growth hormone production; and wound healing. Leucine also prevents breakdown of muscle proteins after trauma or severe stress and may be beneficial for individuals with phenylketonuria. Leucine is available in many foods and deficiency is rare. (NCI04)

Mechanism of Action

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.

Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized.

Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma).

One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ...

For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.

Vapor Pressure

Impurities

Other CAS

71000-80-1

61-90-5

Absorption Distribution and Excretion

Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#7489]

A kinetic modeling of leucine plasma concentration changes is proposed to describe the plasma leucine reduction rate during continuous extracorporeal removal therapy (CECRT) in neonates with maple syrup urine disease. Data were obtained from seven neonates using a bicompartmental model for the best fitted curve of plasma leucine decrease during CECRT. During the first 3 hr, leucine plasma levels decreased according to an exponential curve: [Leu](t) = [Leu](i) x 0.95 x 10(-0.09t) where [Leu](t) is the leucine plasma level (umol/L) at time t (hr) during CECRT and [Leu](I) is the initial plasma level. From hr 4 to the end of CECRT, a second exponential curve was observed: [Leu](t) = [Leu](i) x 0.74 x 10(-0.05t). Plasma leucine levels obtained from three other neonates were similar to those predicted by the model. The apparent distribution volumes for leucine that correspond to the two exponential equations obtained were calculated from the leucine mass removal collected in the spent dialysate and ultrafiltrate. The distribution volume was 34 +/- 3% of body weight during the first 3 h of CECRT and 72 +/- 7% from hr 4 to the end of CECRT. These figures are similar to known values for the extracellular water compartment and for total body water in the newborn. The findings suggest that leucine handling during CECRT is similar to that of nonprotein-bound small-molecular-weight solutes such as urea.

The transport of L-leucine by two human breast cancer cell lines has been examined. L-leucine uptake by MDA-MB-231 and MCF-7 cells was via a BCH-sensitive, Na+ -independent pathway. L-leucine uptake by both cell lines was inhibited by L-alanine, D-leucine and to a lesser extent by L-lysine but not by L-proline. Estrogen (17beta-estradiol) stimulated L-leucine uptake by MCF-7 but not by MDA-MB-231 cells. L-leucine efflux from MDA-MB-231 and MCF-7 cells was trans-stimulated by BCH in a dose-dependent fashion. The effect of external BCH on L-leucine efflux from both cell types was almost abolished by reducing the temperature from 37 to 4 degrees C. There was, however, a significant efflux of L-leucine under zero-trans conditions which was also temperature-sensitive. L-glutamine, L-leucine, D-leucine, L-alanine, AIB and L-lysine all trans-stimulated L-leucine release from MDA-MB-231 and MCF-7 cells. In contrast, D-alanine and L-proline had little or no effect. The anti-cancer agent melphalan inhibited L-leucine uptake by MDA-MB-231 cells but had no effect on L-leucine efflux. Quantitative real-time PCR revealed that LAT1 mRNA was approximately 200 times more abundant than LAT2 mRNA in MCF-7 cells and confirmed that MDA-MB-231 cells express LAT1 but not LAT2 mRNA. LAT1 mRNA levels were higher in MCF-7 cells than in MDA-MB-231 cells. Furthermore, LAT1 mRNA was more abundant than CD98hc mRNA in both MDA-MB-231 and MCF-7 cells. The results suggest that system L is the major transporter for L-leucine in both MDA-MB-231 and MCF-7 cells. It is possible that LAT1 may be the major molecular correlate of system L in both cell types. However, not all of the properties of system L reflected those of LAT1/LAT2/CD98hc.

For more Absorption, Distribution and Excretion (Complete) data for L-Leucine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

Kinetics of leucine and its oxidation were determined in human pregnancy and in the newborn infant, using stable isotopic tracers, to quantify the dynamic aspects of protein metabolism. These data show that in human pregnancy there is a decrease in whole-body rate of leucine turnover compared with nonpregnant women. In addition, data in newborn infants show that leucine turnover expressed as per kg body weight is higher compared with adults. The administering of nutrients resulted in a suppression of the whole-body rate of proteolysis ... The relations among the transamination of leucine, leucine N kinetics, and urea synthesis and glutamine kinetics in human pregnancy and newborn infants /were also examined/. In human pregnancy, early in gestation, there is a significant decrease in urea synthesis in association with a decrease in the rate of transamination of leucine. A linear correlation was evident between the rate of leucine reamination and urea synthesis during fasting in pregnant and nonpregnant women. In healthy-term newborn and growing infants, although the reamination of leucine was positively related to glutamine flux, leucine reamination was negatively related to urea synthesis, suggesting a redirection of amino N toward protein accretion ...

The metabolic disease 3-methylglutaconic aciduria type I (MGA1) is characterized by an abnormal organic acid profile in which there is excessive urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid and 3-hydroxyisovaleric acid. Affected individuals display variable clinical manifestations ranging from mildly delayed speech development to severe psychomotor retardation with neurological handicap. MGA1 is caused by reduced or absent 3-methylglutaconyl-coenzyme A (3-MG-CoA) hydratase activity within the leucine degradation pathway. The human AUH gene has been reported to encode for a bifunctional enzyme with both RNA-binding and enoyl-CoA-hydratase activity. In addition, it was shown that mutations in the AUH gene are linked to MGA1 ...

For more Metabolism/Metabolites (Complete) data for L-Leucine (8 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Long-term leucine supplementation (7.5 g/day) does not augment skeletal muscle mass or strength and does not improve glycemic control or the blood lipid profile in healthy elderly men.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

By bromination followed by amination of isocaproic acid; via the acetamidomalonic ester; by isolation from gluten, casein, keratin; from hydantoin.

General Manufacturing Information

Leucine: ACTIVE

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: leucine; Matrix: feeds; Detection Limit: not provided.

Interactions

It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.

Diets supplemented with glutamine, glutamine plus dihydroxyacetone, and glutamine plus dihydroxyacetone plus leucine were administered to male Sprague-Dawley rats for 1 wk. These are combinations that have been shown to stimulate hepatic glycogen synthesis in vitro. Food intake and body weight were monitored throughout the experiment. At the end of the feeding period, rats were fed a test meal and injected with 3H2O to measure in vivo rates of glycogen and lipid synthesis. Positional analysis of the 3H incorporated into glycogen was used to determine the proportion of glycogen synthesized via pyruvate. Final levels of plasma glucose and triacylglycerol and hepatic glycogen were also measured. Dietary glutamine increased hepatic glycogen synthesis. Addition of dihydroxyacetone, with or without additional leucine, caused an additional increase in hepatic glycogen synthesis and increased the proportion of glycogen synthesized via pyruvate. Lipogenesis was not altered in the liver or adipose tissue. None of the dietary treatments had any effect on food intake, but the diets that contained dihydroxyacetone decreased the rate of weight gain ...

Aging is characterized by a progressive loss of muscle mass that could be partly explained by a defect in the anabolic effect of food intake. ... This defect resulted from a decrease in the protein synthesis response to leucine in muscles from old rats. ... /This/ study assessed the effect of antioxidant supplementation on leucine-regulated protein metabolism in muscles from adult and old rats. Four groups of 8 and 20 mo old male /Wistar/ rats were supplemented or not for 7 wk with an antioxidant mixture containing rutin, vitamin E, vitamin A, zinc, and selenium. At the end of supplementation, muscle protein metabolism was examined in vitro using epitrochlearis muscles incubated with increasing leucine concentrations. In old rats, the ability of leucine to stimulate muscle protein synthesis was significantly decreased compared with adults. This defect was reversed when old rats were supplemented with antioxidants. It was not related to increased oxidative damage to 70-kDa ribosomal protein S6 kinase that is involved in amino acid signaling. These effects could be mediated through a reduction in the inflammatory state, which decreased with antioxidant supplementation ...

For more Interactions (Complete) data for L-Leucine (6 total), please visit the HSDB record page.

Dates

2: Holeček M. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutr Metab (Lond). 2018 May 3;15:33. doi: 10.1186/s12986-018-0271-1. eCollection 2018. Review. PubMed PMID: 29755574; PubMed Central PMCID: PMC5934885.

3: Alfonso-Gonzalez C, Riesgo-Escovar JR. Fos metamorphoses: Lessons from mutants in model organisms. Mech Dev. 2018 May 14. pii: S0925-4773(18)30069-8. doi: 10.1016/j.mod.2018.05.006. [Epub ahead of print] Review. PubMed PMID: 29753813.

4: Nanson JD, Rahaman H, Ve T, Kobe B. Regulation of signaling by cooperative assembly formation in mammalian innate immunity signalosomes by molecular mimics. Semin Cell Dev Biol. 2018 May 5. pii: S1084-9521(17)30423-8. doi: 10.1016/j.semcdb.2018.05.002. [Epub ahead of print] Review. PubMed PMID: 29738879.

5: Gontijo AM, Garelli A. The biology and evolution of the Dilp8-Lgr3 pathway: A relaxin-like pathway coupling tissue growth and developmental timing control. Mech Dev. 2018 Apr 30. pii: S0925-4773(18)30072-8. doi: 10.1016/j.mod.2018.04.005. [Epub ahead of print] Review. PubMed PMID: 29715504.

6: Pinto A, Bonucci A, Maggi E, Corsi M, Businaro R. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. Antioxidants (Basel). 2018 Apr 28;7(5). pii: E63. doi: 10.3390/antiox7050063. Review. PubMed PMID: 29710809.

7: Sardi SP, Cedarbaum JM, Brundin P. Targeted therapies for Parkinson's disease: From genetics to the clinic. Mov Disord. 2018 Apr 27. doi: 10.1002/mds.27414. [Epub ahead of print] Review. PubMed PMID: 29704272.

8: Yu X, Li W, Deng Q, Li L, Hsi ED, Young KH, Zhang M, Li Y. MYD88 L265P Mutation in Lymphoid Malignancies. Cancer Res. 2018 May 15;78(10):2457-2462. doi: 10.1158/0008-5472.CAN-18-0215. Epub 2018 Apr 27. Review. PubMed PMID: 29703722.

9: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.

10: Pietrocola G, Arciola CR, Rindi S, Montanaro L, Speziale P. Streptococcus agalactiae Non-Pilus, Cell Wall-Anchored Proteins: Involvement in Colonization and Pathogenesis and Potential as Vaccine Candidates. Front Immunol. 2018 Apr 5;9:602. doi: 10.3389/fimmu.2018.00602. eCollection 2018. Review. PubMed PMID: 29686667; PubMed Central PMCID: PMC5900788.

11: Xiong Y, Yu J. Modeling Parkinson's Disease in Drosophila: What Have We Learned for Dominant Traits? Front Neurol. 2018 Apr 9;9:228. doi: 10.3389/fneur.2018.00228. eCollection 2018. Review. PubMed PMID: 29686647; PubMed Central PMCID: PMC5900015.

12: Shibuya K. Molecular aspects of flower senescence and strategies to improve flower longevity. Breed Sci. 2018 Jan;68(1):99-108. doi: 10.1270/jsbbs.17081. Epub 2018 Feb 27. Review. PubMed PMID: 29681752; PubMed Central PMCID: PMC5903976.

13: Lie E, Li Y, Kim R, Kim E. SALM/Lrfn Family Synaptic Adhesion Molecules. Front Mol Neurosci. 2018 Apr 5;11:105. doi: 10.3389/fnmol.2018.00105. eCollection 2018. Review. PubMed PMID: 29674953; PubMed Central PMCID: PMC5895706.

14: Khattab HM, Kubota S, Takigawa M, Kuboki T, Sebald W. The BMP-2 mutant L51P: a BMP receptor IA binding-deficient inhibitor of noggin. J Bone Miner Metab. 2018 Apr 17. doi: 10.1007/s00774-018-0925-0. [Epub ahead of print] Review. PubMed PMID: 29667005.

15: Schroeder A, de Wit J. Leucine-rich repeat-containing synaptic adhesion molecules as organizers of synaptic specificity and diversity. Exp Mol Med. 2018 Apr 9;50(4):10. doi: 10.1038/s12276-017-0023-8. Review. PubMed PMID: 29628503; PubMed Central PMCID: PMC5938020.

16: Trendeleva TA, Zvyagilskaya RA. Retrograde Signaling as a Mechanism of Yeast Adaptation to Unfavorable Factors. Biochemistry (Mosc). 2018 Feb;83(2):98-106. doi: 10.1134/S0006297918020025. Review. PubMed PMID: 29618296.

17: Chakraborty J, Jain A, Mukherjee D, Ghosh S, Das S. Functional diversification of structurally alike NLR proteins in plants. Plant Sci. 2018 Apr;269:85-93. doi: 10.1016/j.plantsci.2018.01.008. Epub 2018 Jan 31. Review. PubMed PMID: 29606220.

18: Waters EA, Shusta EV. The variable lymphocyte receptor as an antibody alternative. Curr Opin Biotechnol. 2018 Mar 26;52:74-79. doi: 10.1016/j.copbio.2018.02.016. [Epub ahead of print] Review. PubMed PMID: 29597074.

19: Wang X, Zhang H, Quinn PJ. Production of L-valine from metabolically engineered Corynebacterium glutamicum. Appl Microbiol Biotechnol. 2018 May;102(10):4319-4330. doi: 10.1007/s00253-018-8952-2. Epub 2018 Mar 29. Review. PubMed PMID: 29594358.

20: Inouye BM, Hughes FM Jr, Sexton SJ, Purves JT. The Emerging Role of Inflammasomes as Central Mediators in Inflammatory Bladder Pathology. Curr Urol. 2018 Feb;11(2):57-72. doi: 10.1159/000447196. Epub 2017 Dec 30. Review. PubMed PMID: 29593464; PubMed Central PMCID: PMC5836190.